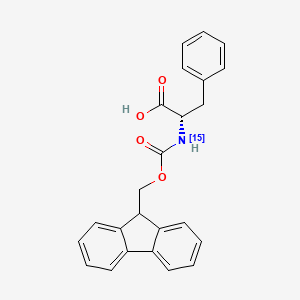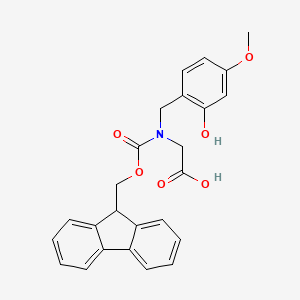![molecular formula C12H21N3O3 B613673 (3S)-3-[(terc-butoxicarbonil)amino]-1-diazonio-5-metilhex-1-en-2-olato CAS No. 52716-48-0](/img/structure/B613673.png)
(3S)-3-[(terc-butoxicarbonil)amino]-1-diazonio-5-metilhex-1-en-2-olato
Descripción general
Descripción
N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazonium group, a tert-butoxycarbonyl-protected amino group, and a methylhexenolate moiety. The presence of these functional groups makes it a versatile compound in synthetic chemistry and other scientific disciplines.
Aplicaciones Científicas De Investigación
N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Direcciones Futuras
To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Mecanismo De Acción
Target of Action
It’s worth noting that the tert-butoxycarbonyl (boc) group is commonly used in organic chemistry as a protecting group for amines .
Mode of Action
The compound acts as a protecting group for amines. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .
Biochemical Pathways
The compound plays a role in the synthesis of various biochemical compounds. For instance, it is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Result of Action
The primary result of the compound’s action is the protection of amines during chemical reactions, allowing for transformations of other functional groups . This protection can be reversed when desired, allowing the amine to participate in subsequent reactions .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the removal of the Boc group is achieved with a strong acid . The compound’s stability and efficacy can also be affected by temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a diazonium group through diazotization reactions. The final step involves the formation of the methylhexenolate moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane
- (1r,3s)-3-[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
Uniqueness
N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-8(2)6-9(10(16)7-14-13)15-11(17)18-12(3,4)5/h7-9H,6H2,1-5H3,(H,15,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECQFLSUODDBDO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712102 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52716-48-0 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


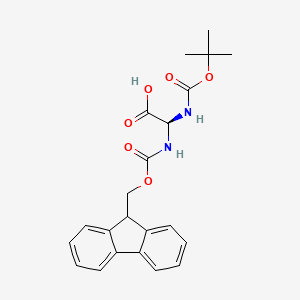
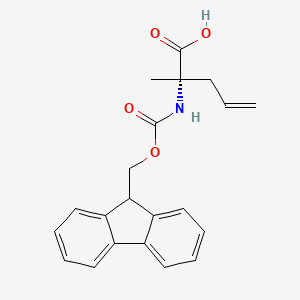
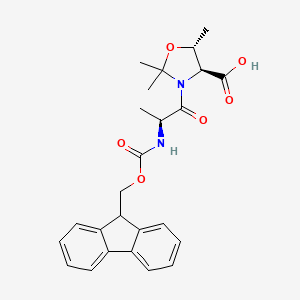

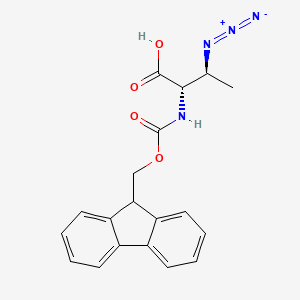
![2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride](/img/structure/B613600.png)
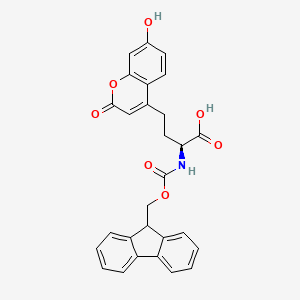
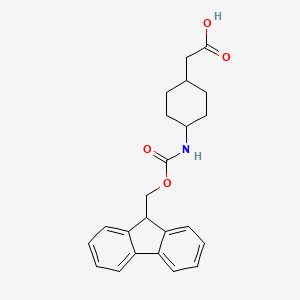

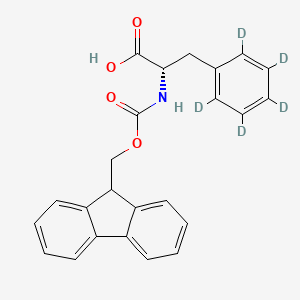
![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)
